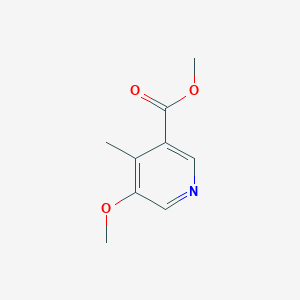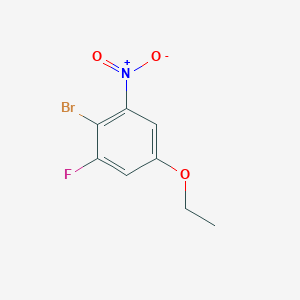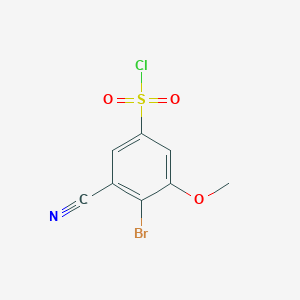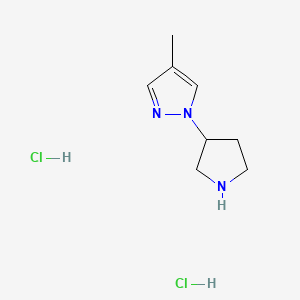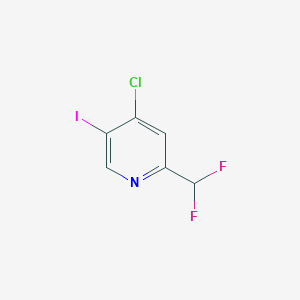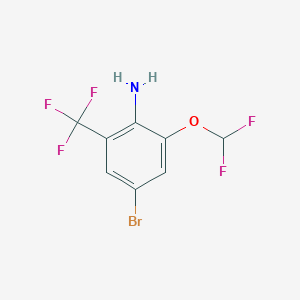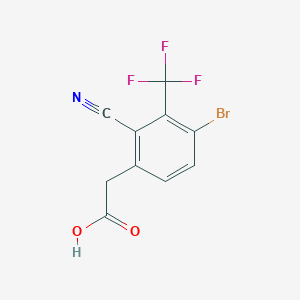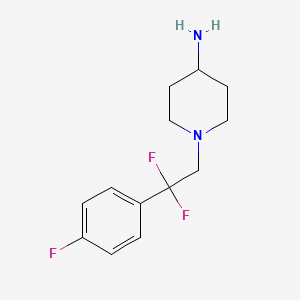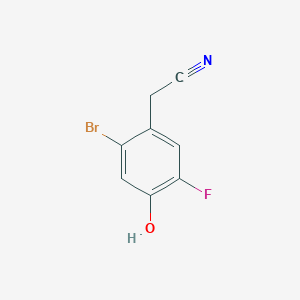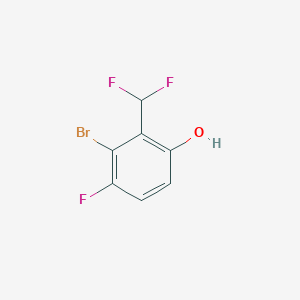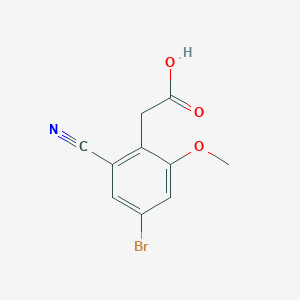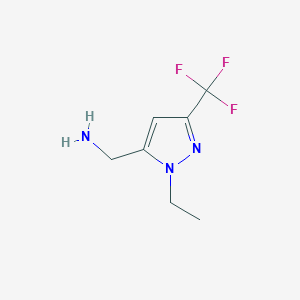
(1-etil-3-(trifluorometil)-1H-pirazol-5-il)metanamina
Descripción general
Descripción
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plastificación de Electrolitos en Almacenamiento de Energía
Este compuesto se ha estudiado por su papel en la plastificación de electrolitos de mezcla de polímeros, que son cruciales para los sistemas de conducción de iones de zinc en dispositivos de almacenamiento de energía. La adición de este compuesto a mezclas de polímeros como PEO/PVdF con triflato de zinc ha demostrado mejorar la fase amorfa, reduciendo así la cristalinidad y mejorando la conductividad iónica .
Electrónica y Optoelectrónica de Próxima Generación
Las propiedades estructurales y electrónicas de los líquidos iónicos relacionados que contienen el grupo trifluorometil se han dirigido a aplicaciones en electrónica de baja potencia y dispositivos optoelectrónicos. Estos compuestos proporcionan información sobre las interacciones de enlace, los cambios conformacionales y la estructura electrónica, que son vitales para el desarrollo de materiales electrónicos avanzados .
Interacciones Moleculares y Análisis Conformacional
Se han realizado estudios detallados de interacción molecular y análisis conformacionales utilizando la teoría del funcional de densidad (DFT) en compuestos similares. Estos estudios son esenciales para comprender el comportamiento de estos compuestos en diversos entornos, lo cual es fundamental para el diseño de fármacos y materiales con propiedades específicas .
Potencial Biológico en Farmacología
Los compuestos con el grupo trifluorometil se han revisado por su potencial biológico. Exhiben una gama de actividades, incluidas las propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas. Esto los convierte en andamios valiosos para el desarrollo de nuevos agentes terapéuticos .
Desarrollo de Fármacos Aprobados por la FDA
El grupo trifluorometil es una característica común en muchos fármacos aprobados por la FDA debido a su importancia farmacológica. La investigación sobre este grupo ha llevado al desarrollo de fármacos para diversas enfermedades y trastornos, destacando la importancia de tales compuestos en la química medicinal .
Metodologías Sintéticas en Química Orgánica
La funcionalización de derivados de pirazol, incluidos aquellos con el grupo trifluorometil, es un área clave de investigación en la síntesis orgánica. Estos métodos permiten la creación de moléculas diversas y complejas, que se pueden utilizar en el desarrollo de fármacos y otras aplicaciones químicas .
Análisis Bioquímico
Biochemical Properties
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc-ion conducting polymer blend electrolytes, enhancing ionic conductivity and mechanical integrity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or stability.
Cellular Effects
The effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into polymer electrolytes has been shown to enhance the amorphous phase of the polymer blend, thereby affecting the structural and functional properties of the cells . Additionally, it has been reported to improve thermal stability and ionic conductivity in polymer matrices .
Molecular Mechanism
At the molecular level, (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with zinc-ion conducting polymer blend electrolytes involves plasticization, which enhances ionic conductivity and mechanical integrity . These interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine in laboratory settings have been studied extensively. Over time, its stability and degradation can impact its effectiveness. Studies have shown that its incorporation into polymer electrolytes can lead to enhanced ionic conductivity and mechanical integrity over extended periods . Additionally, its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the laboratory setting.
Dosage Effects in Animal Models
The effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine vary with different dosages in animal models. At lower doses, it has been observed to enhance ionic conductivity and mechanical integrity in polymer matrices At higher doses, it may exhibit toxic or adverse effects
Metabolic Pathways
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its incorporation into polymer electrolytes can influence metabolic flux and metabolite levels . The specific pathways and enzymes involved in its metabolism need to be further elucidated through detailed biochemical studies.
Transport and Distribution
The transport and distribution of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization. Studies have shown that its incorporation into polymer matrices can affect its distribution and accumulation within the cells . Understanding these interactions is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with polymer electrolytes can influence its localization within the cell, affecting its overall activity and function
Propiedades
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRLCMVDVPTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


